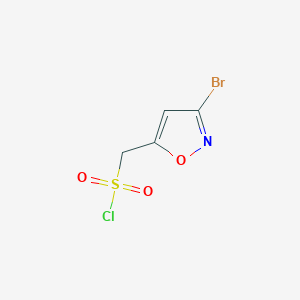![molecular formula C12H14Cl2N2OS B2576046 4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride CAS No. 1216846-16-0](/img/structure/B2576046.png)
4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by the presence of a morpholine ring attached to a benzo[d]thiazole core, which is further substituted with a chlorine atom and a methyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary target of 4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their peroxidase activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is a key biochemical pathway involved in the inflammatory response . By inhibiting the COX-1 and COX-2 enzymes, this compound disrupts the production of prostaglandins, leading to a decrease in inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 enzymes . This leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways .
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazole derivatives can interact with various enzymes or cofactors, which could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the cyclization of 4-chloro-2-methylaniline with carbon disulfide and an oxidizing agent such as bromine to form 5-chloro-4-methylbenzo[d]thiazole.
Attachment of the Morpholine Ring: The benzo[d]thiazole derivative is then reacted with morpholine in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Formation of the Hydrochloride Salt: The final step involves the treatment of the product with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzo[d]thiazole ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzo[d]thiazole ring can be reduced under specific conditions to form a dihydro derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzo[d]thiazole derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydrobenzo[d]thiazole derivatives.
Scientific Research Applications
4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride can be compared with other benzo[d]thiazole derivatives, such as:
4-(4-Methylbenzo[d]thiazol-2-yl)morpholine hydrochloride: Lacks the chlorine substitution, which may affect its biological activity and solubility.
4-(5-Bromo-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride: Substitution with a bromine atom instead of chlorine, which can influence its reactivity and interaction with biological targets.
4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperidine hydrochloride: Contains a piperidine ring instead of a morpholine ring, which can alter its pharmacokinetic properties and biological effects.
The unique combination of the chlorine atom, methyl group, and morpholine ring in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS.ClH/c1-8-9(13)2-3-10-11(8)14-12(17-10)15-4-6-16-7-5-15;/h2-3H,4-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITOJDPWQNUSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCOCC3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
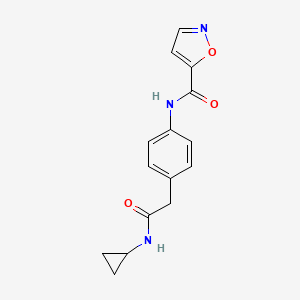
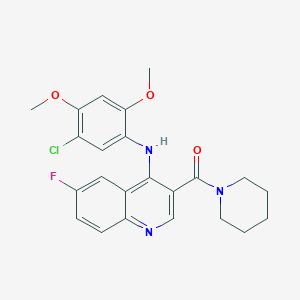
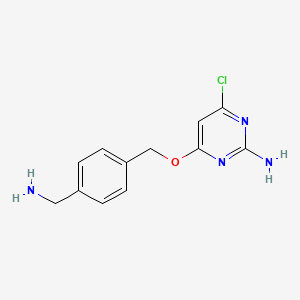
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide](/img/structure/B2575972.png)
![5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2575975.png)
![(E)-{2-[(2,6-dichlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(methoxy)amine](/img/structure/B2575976.png)

![8-(4-ethoxyphenyl)-4-oxo-N-(prop-2-en-1-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2575978.png)
![2-Chloro-N-[[1-(methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]propanamide](/img/structure/B2575979.png)
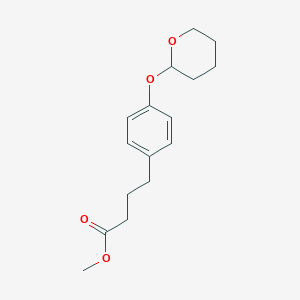

![3,4-difluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2575982.png)
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4,5-dimethylthiazol-2-yl)propanamide](/img/structure/B2575985.png)
